5-tert-butyl-1H-pyrazole-3-carbonitrile
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Overview
Description
5-tert-butyl-1H-pyrazole-3-carbonitrile: is a heterocyclic organic compound characterized by a pyrazole ring substituted with a tert-butyl group at the 5-position and a cyano group at the 3-position
Mechanism of Action
Target of action
Pyrazole derivatives, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Indole derivatives, which are structurally similar to pyrazoles, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Some pyrazole derivatives have shown potent activities against various cell lines .
Action environment
Some pyrazole derivatives are known to be stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable nitrile compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-tert-butyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Amino-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-tert-butyl-1H-pyrazole-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a precursor to active ingredients in pesticides .
Comparison with Similar Compounds
- 5-tert-butyl-1H-pyrazole-3-carbaldehyde
- 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile
Comparison: 5-tert-butyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both a tert-butyl group and a cyano group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPOTOXWBEFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254713-47-7 |
Source
|
Record name | 5-(tert-butyl)-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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